4-(2'-Pyridyl)-1-methylpyridinium iodide

Description

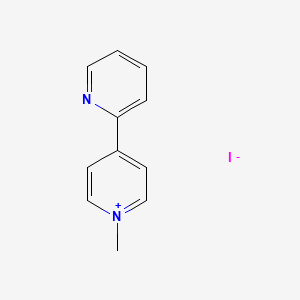

Structural Elucidation Challenges and Opportunities within the Bipyridyl Pyridinium (B92312) FrameworkThe structural analysis of bipyridyl pyridinium compounds presents unique challenges and opportunities. The key structural feature is the dihedral angle between the two pyridine (B92270) rings, which dictates the overall three-dimensional shape of the molecule. This angle is influenced by steric hindrance between the rings and the substituents, as well as by electronic effects. In the case of a 4-(2'-pyridyl) system, N-methylation of the nitrogen on the 4-substituted ring introduces a permanent positive charge, further influencing the electronic distribution and intermolecular interactions.

A significant challenge in the synthesis of mono-quaternized bipyridyls is achieving selectivity when the nitrogen atoms of the two pyridine rings have similar reactivity. For 4-(2'-pyridyl)pyridine, the nitrogen on the 2-substituted ring is generally less sterically hindered and more basic, suggesting that methylation might preferentially occur at that position. Selective methylation at the 4-position nitrogen to form 4-(2'-Pyridyl)-1-methylpyridinium iodide would likely require specific synthetic strategies.

Detailed structural elucidation would typically involve techniques like X-ray crystallography to determine bond lengths, bond angles, and the crucial inter-ring dihedral angle. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) would confirm the position of the methyl group. However, specific crystallographic or detailed spectroscopic data for this compound are not present in the surveyed scientific literature. Without such empirical data, a thorough discussion of its specific structural features remains speculative.

Due to the absence of detailed research findings for this specific compound, creating data tables as requested is not feasible.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-4-pyridin-2-ylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N2.HI/c1-13-8-5-10(6-9-13)11-4-2-3-7-12-11;/h2-9H,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJYADZMXBQYTQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=CC=CC=N2.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70911694 | |

| Record name | 1-Methyl-4-(pyridin-2-yl)pyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110462-45-8 | |

| Record name | 4-(2'-Pyridyl)-1-methylpyridinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110462458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4-(pyridin-2-yl)pyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2'-PYRIDYL)-1-METHYLPYRIDINIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DNT951W90D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 4 2 Pyridyl 1 Methylpyridinium Iodide

Strategies for the Preparation of Quaternary Pyridinium (B92312) Salts

The formation of quaternary pyridinium salts is a fundamental process in organic chemistry, with N-alkylation being a primary method. The choice of counterion also plays a significant role in the synthesis and properties of the final product.

N-Alkylation (Methylation) of Pyridine (B92270) Precursors

The most direct method for the synthesis of 4-(2'-Pyridyl)-1-methylpyridinium iodide is the N-alkylation of the 2,4'-bipyridyl precursor. This reaction specifically involves the methylation of the nitrogen atom on one of the pyridine rings. A common procedure involves reacting the precursor, such as 3-pyridine carboxaldehyde, with methyl iodide in a suitable solvent like acetone. nih.gov The reaction is typically carried out under heat to facilitate the quaternization of the pyridine nitrogen. nih.gov

The quaternization of poly(4-vinyl pyridine) with methyl iodide has been demonstrated, confirming the feasibility of methylating pyridine nitrogen. polymersource.ca This process is often confirmed by spectroscopic methods like FT-IR, where the disappearance of the C=N absorbance peak indicates successful quaternization. polymersource.ca

For more complex systems, such as the N-alkylation of amines with alcohols, cobalt-based metal-organic framework catalysts have been shown to be effective, highlighting the potential for catalytic approaches in these transformations. rsc.org

Role of Counterions in Synthetic Routes

The counterion is a crucial component of the pyridinium salt, influencing its properties and the synthetic strategy. In the case of this compound, the iodide ion is introduced directly through the use of methyl iodide as the alkylating agent. nih.gov

The nature of the counterion can significantly affect the stability and reactivity of the pyridinium salt. Studies on ionic liquid crystals based on pyridinium salts have shown that the size of the counterion plays a vital role in the stabilization of the resulting material. mdpi.com While halides are common, other anions like perchlorate (B79767), tetrafluoroborate, and triflimide are also used to obtain specific properties. mdpi.comrsc.org For instance, in some pyridinium-containing luminophores, perchlorate was found to be a superior counter-ion for achieving high solid-state luminescence efficiency compared to halides. rsc.org

The choice of counterion can also be dictated by the desired solubility of the final product. For example, the use of bulky organic counterions like tosylate and triflimide can render poly(pyridinium salt)s soluble in organic solvents, enabling the formation of lyotropic liquid-crystalline phases. acs.orgresearchgate.net The interaction of pyridinium salts with model membranes has also been shown to be dependent on the counterion, with different anions modifying the surface potential of the membranes to varying degrees. nih.gov

Precursor Synthesis and Functional Group Transformations

The synthesis of the target compound relies on the availability of the 2,4'-bipyridyl scaffold, which itself can be prepared through various coupling reactions. Subsequent functionalization of the pyridine rings allows for the introduction of desired substituents.

Preparation of 2,4'-Bipyridyl Scaffold

The synthesis of bipyridine derivatives can be achieved through several metal-catalyzed cross-coupling reactions. mdpi.com These methods provide a versatile toolkit for constructing the bipyridyl backbone.

Commonly employed methods include:

Stille Coupling: This reaction utilizes organotin compounds and is effective for synthesizing bipyridine derivatives. mdpi.comacs.org

Negishi Coupling: As an alternative to Stille coupling, this method uses organozinc reagents and has been successfully applied to the synthesis of various bipyridines, including methyl-substituted ones. mdpi.comacs.org

Suzuki Coupling: This popular method involves the use of boronic acids. researchgate.net

Ullmann Coupling: This reaction can be used for the homocoupling of halogenated pyridines to form symmetrical bipyridines. mdpi.compreprints.org

A simple dimerization procedure for preparing 4,4'-bipyridines has also been reported, which can be an alternative to metal-catalyzed reactions. researchgate.net

Selective Functionalization of Pyridine Rings

Once the bipyridyl scaffold is in place, selective functionalization of one or both pyridine rings can be carried out. This is crucial for introducing substituents at specific positions.

For instance, the synthesis of 4,4′-divinyl-2,2′-bipyridine was achieved from 4,4′-dimethyl-2,2′-bipyridine through a multi-step sequence involving oxidation of the methyl groups to carboxylic acids, esterification, reduction to alcohols, and finally oxidation to aldehydes, which then undergo a Wittig-type reaction. researchgate.net The halogenation of dimethyl-2,2'-bipyridines is a useful method for derivatization, often proceeding through trimethylsilyl (B98337) intermediates. orgsyn.org

The regioselective functionalization of 2,2'-bipyridine (B1663995) can be controlled through methods like mono N-oxidation or mono N-methylation, followed by nucleophilic substitution. researchgate.net This allows for the introduction of various functional groups at specific positions on the bipyridine core. The selective integration of molecular catalytic units into bipyridine-based covalent organic frameworks has also been demonstrated for applications in photocatalysis. nih.gov

Advanced Synthetic Approaches for Related Pyridyl Systems

Recent advancements in organic synthesis have led to the development of novel methods for preparing and functionalizing pyridine-based compounds. These approaches often offer improved efficiency, selectivity, and functional group tolerance.

Direct synthesis of pyridine derivatives from amides using trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine (B119429) as activating agents has been reported, providing a single-step conversion to highly substituted pyridines. organic-chemistry.org This method is compatible with various functional groups and avoids the need to isolate reactive intermediates. organic-chemistry.org

Asymmetric synthesis of pyridines, which is crucial for the production of enantiomerically pure compounds, has been a focus of recent research. numberanalytics.com Chiral catalysis and the use of chiral auxiliaries are key strategies to achieve enantioselective synthesis of pyridine derivatives. numberanalytics.com

Heterogeneous catalysis, using catalysts such as zeolites and metal-organic frameworks, offers advantages in terms of catalyst recyclability and ease of separation, enhancing the sustainability of pyridine synthesis. numberanalytics.comgoogle.com Photocatalysis and electrocatalysis are also emerging as powerful tools for the synthesis of pyridine derivatives under mild reaction conditions. numberanalytics.com

The regiodivergent alkylation of pyridines has been achieved by controlling the aggregation state of alkyllithium clusters, allowing for selective functionalization at either the C2 or C4 position. acs.org This provides a versatile method for synthesizing diverse alkylated pyridines.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi)

The construction of the bipyridyl core of compounds like this compound, and the subsequent functionalization of the pyridinium salt, can leverage powerful metal-catalyzed cross-coupling reactions. These methods are indispensable for forming carbon-carbon bonds. sigmaaldrich.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides or triflates, is a highly versatile tool in organic synthesis. youtube.comyoutube.com In the context of pyridinium salts, this reaction can be adapted to synthesize the core structure or to functionalize it. For instance, a common approach involves coupling a pyridineboronic acid with a halopyridine, followed by N-alkylation to yield the final pyridinium salt.

Recent advancements have demonstrated the direct use of pyridinium salts as coupling partners. A notable development is the Suzuki-Miyaura cross-coupling of 2-pyridyl ammonium (B1175870) salts, which proceeds through the activation of the C–N bond. organic-chemistry.org This approach, utilizing well-defined and highly reactive palladium-N-heterocyclic carbene (Pd-NHC) precatalysts, efficiently synthesizes valuable biaryl pyridines. organic-chemistry.org The reaction tolerates a broad scope of functional groups and can be performed under relatively mild conditions. organic-chemistry.orgnih.gov While this specific example uses trimethylammonium salts, the principle of activating a C-N bond in a pyridinium-type structure is directly relevant.

Interactive Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyridyl Ammonium Salts

| Parameter | Condition | Rationale / Notes |

|---|---|---|

| Catalyst | [Pd(IPr)(cin)Cl] or similar Pd-NHC precatalyst | Air- and moisture-stable catalysts that efficiently activate the N-C bond. organic-chemistry.org |

| Base | Cs₂CO₃ (Cesium Carbonate) | Found to be optimal for promoting the reaction. organic-chemistry.org |

| Boron Reagent | Arylboronic Acid or Ester | The source of the new aryl group. youtube.comorganic-chemistry.org |

| Solvent | Dioxane / Water | A mixture often provides the best results for solubility and reactivity. organic-chemistry.orgnih.gov |

| Temperature | 60-100 °C | Mild to moderate temperatures are typically sufficient for high yields. organic-chemistry.orgnih.gov |

| Yield | Up to 93% | High yields are achievable with optimized catalyst and conditions. organic-chemistry.org |

Negishi Coupling

The Negishi coupling reaction, which pairs an organozinc compound with an organic halide, is another powerful method for C-C bond formation, valued for its high functional group tolerance and mild reaction conditions. nih.govorgsyn.org This reaction has been successfully applied to the synthesis of bipyridines and the coupling of alkyl pyridinium salts. nih.govorgsyn.org

In a strategy applicable to the synthesis of the 4-(2'-pyridyl)pyridine core, a pyridylzinc halide can be coupled with a halopyridine. orgsyn.orgorganic-chemistry.orgresearchgate.net Researchers have developed solid, moderately air-stable 2-pyridylzinc reagents that serve as effective nucleophiles in these couplings. organic-chemistry.org Furthermore, nickel-catalyzed Negishi reactions have been developed for the cross-coupling of alkyl pyridinium salts with alkylzinc halides, demonstrating a novel way to convert amino groups (via pyridinium salt activation) into a range of alkyl substituents. nih.gov This showcases the utility of the pyridinium moiety as an electrophile in cross-coupling. nih.gov

Interactive Table 2: General Conditions for Negishi Cross-Coupling of Pyridyl Systems

| Parameter | Condition | Rationale / Notes |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/X-Phos, or NiCl₂(dme) | Palladium catalysts are common, while nickel is effective for certain substrates like alkyl pyridinium salts. nih.govresearchgate.net |

| Organometallic Reagent | Pyridylzinc Halide or Alkylzinc Halide | The nucleophilic coupling partner. nih.govorgsyn.org |

| Electrophile | Halopyridine or Alkyl Pyridinium Salt | The electrophilic coupling partner. nih.govorgsyn.org |

| Solvent | Tetrahydrofuran (THF) or Dioxane | Common aprotic ether solvents are used. nih.govchemrxiv.org |

| Temperature | Room Temperature to 60 °C | Reactions often proceed efficiently at or slightly above room temperature. nih.gov |

| Functional Group Tolerance | High | Tolerates esters, ketones, and free NH groups. nih.govorganic-chemistry.org |

Transition-Metal-Free C-H Activation and C-C Coupling

While metal catalysts are dominant, there is growing interest in transition-metal-free methods for forming C-C bonds, which can offer alternative selectivity and avoid potential metal contamination.

One strategy involves the direct C-H functionalization of pyridines using a strong, non-nucleophilic base. It has been shown that using sodium bases like n-butylsodium (n-BuNa) can achieve deprotonation at the C4 position of the pyridine ring. chemrxiv.org The resulting sodiated pyridine intermediate can then undergo direct, transition-metal-free alkylation or arylation reactions with suitable electrophiles. chemrxiv.org This approach provides a direct route to 4-substituted pyridines.

Another innovative transition-metal-free approach involves the formation of an electron donor-acceptor (EDA) complex. udel.edu Alkylpyridinium salts can form an EDA complex with certain bases, such as potassium carbonate, which facilitates C-N bond activation and subsequent coupling reactions under mild, metal-free conditions. udel.edu

Furthermore, pyridinium ylides serve as versatile intermediates for transition-metal-free C-C bond formation. organic-chemistry.orgclockss.org An ylide can be generated from this compound by treating it with a base to deprotonate the N-methyl group. The resulting ylide is a 1,3-dipole that can readily participate in various cascade reactions and cycloadditions. clockss.orgcolab.ws For example, a three-component reaction between a pyridinium ylide precursor, a β-ketonitrile, and an aldehyde can proceed via a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization to form highly substituted heterocycles. organic-chemistry.org

Derivatization Strategies of the 4-(2'-Pyridyl)-1-methylpyridinium Cation

The 4-(2'-Pyridyl)-1-methylpyridinium cation offers multiple sites for derivatization, allowing for the tuning of its physical, chemical, and photophysical properties.

A primary strategy for derivatization involves the formation of pyridinium ylides. As mentioned previously, deprotonation of the N-methyl group generates a reactive ylide. organic-chemistry.orgclockss.org This intermediate can react with a wide range of electrophiles and dipolarophiles. For example, cycloaddition reactions with alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) are a classic reaction of pyridinium ylides, leading to the formation of indolizine (B1195054) derivatives. clockss.org

Condensation reactions are another viable derivatization pathway. While the parent 4-(2'-pyridyl) cation lacks an activated methyl group on the pyridinium ring, related structures like 1-methyl-picolinium salts readily undergo condensation. For instance, the methyl group of 1-methyl-4-methylpyridinium iodide can condense with aldehydes in the presence of a basic catalyst like piperidine (B6355638) to form styryl dyes. nih.gov This highlights that substituents on the pyridinium or pyridyl rings can be activated for further transformation.

Finally, direct C-H functionalization of the pyridine or pyridinium rings, as discussed in the context of metal-catalyzed and metal-free reactions, is a powerful tool for derivatization. chemrxiv.org This allows for the introduction of new substituents onto the aromatic core, creating a library of derivatives from a common precursor. Another approach to derivatization involves modifying the counter-ion. Recrystallization of a related pyridinium iodide in the presence of iodine has been shown to produce salts with complex polyiodide anions, altering the crystal structure and properties of the material. nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 2 Pyridyl 1 Methylpyridinium Iodide and Its Analogs

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. For 4-(2'-Pyridyl)-1-methylpyridinium iodide, this analysis would provide precise details on its molecular structure, crystal packing, and intermolecular interactions.

Determination of Molecular Conformation and Geometry

The positive charge is localized on the nitrogen atom of the methylated pyridinium (B92312) ring. Bond lengths within this ring are expected to reflect this charge distribution, differing slightly from those in the neutral pyridyl ring. The C-N bond lengths in the pyridinium ring will be characteristic of a quaternary nitrogen, and the N-CH₃ bond length will be a standard single bond.

Table 1: Expected Bond Lengths and Angles for this compound Based on Analogous Structures.

| Bond/Angle | Expected Value | Description |

|---|---|---|

| C=C (aromatic) | ~1.39 Å | Typical aromatic carbon-carbon bond |

| C=N (pyridinium) | ~1.35 Å | Carbon-nitrogen bond in the charged ring |

| C-N (pyridyl) | ~1.34 Å | Carbon-nitrogen bond in the neutral ring |

| N⁺-CH₃ | ~1.47 Å | Bond between pyridinium nitrogen and methyl group |

| C-C (inter-ring) | ~1.49 Å | Single bond connecting the two pyridine (B92270) rings |

Crystal Packing Analysis and Supramolecular Features

In the crystalline state, the 4-(2'-Pyridyl)-1-methylpyridinium cations and iodide anions would arrange in a regular, repeating lattice. The packing is governed by a balance of forces, including strong coulombic (ion-ion) interactions, weaker hydrogen bonds, and van der Waals forces.

For similar 1-methylpyridinium iodide salts, a common packing motif involves the cations forming stacked arrangements, often in an antiparallel or head-to-tail fashion researchgate.netnih.gov. These stacks or layers of cations are separated by layers of iodide anions. The specific arrangement defines the supramolecular architecture of the crystal, which can take the form of chains, sheets, or more complex three-dimensional networks researchgate.net.

Intermolecular Interactions: Hydrogen Bonding (C-H⋅⋅⋅I, N-H⋅⋅⋅O), Halogen Bonding, and π-π Stacking

The stability of the crystal lattice is highly dependent on a network of non-covalent interactions.

Hydrogen Bonding : The primary hydrogen bonding interaction expected is of the C-H⋅⋅⋅I type. The acidic protons of the pyridinium ring and, to a lesser extent, the pyridyl and methyl protons, can act as hydrogen bond donors to the iodide anion acceptor nih.goviucr.org. These interactions are numerous and play a crucial role in linking the cations and anions. As the target molecule contains no N-H or O-H groups, classical hydrogen bonds like N-H⋅⋅⋅O are not possible.

Halogen Bonding : While the iodide anion is a strong hydrogen bond acceptor, halogen bonding could also occur. This would typically involve an interaction between a carbon-bound halogen and a Lewis base, which is not directly applicable here. However, interactions between the iodide anion and the π-system of the pyridinium rings (anion-π interactions) are a related and significant feature in similar structures nih.gov.

π-π Stacking : Aromatic rings in pyridinium salts are electron-deficient and prone to π-π stacking interactions, which help to neutralize charge repulsion between adjacent cations mdpi.com. In the crystal structure of this compound, antiparallel stacking of the pyridinium rings is highly probable. These interactions are characterized by centroid-to-centroid distances typically in the range of 3.4 to 3.8 Å researchgate.netnih.gov.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have distinct physical properties. While polymorphism is common in organic salts, dedicated screening studies are required for its discovery. For some related compounds, such as 4-[(benzylamino)carbonyl]-1-methylpyridinium iodide, extensive crystallization experiments have not yielded any polymorphs iucr.org. Without experimental data for this compound, its potential to form polymorphs remains undetermined.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for confirming the chemical structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H, ¹³C, and ¹⁵N NMR spectra, the precise connectivity of atoms can be established.

Multi-Dimensional NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N NMR for structural confirmation)

The NMR spectra of this compound are expected to show distinct signals for each unique proton, carbon, and nitrogen atom in the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum would be characterized by signals in the aromatic region (typically 7.0-9.5 ppm) and a singlet for the N-methyl group. A key feature is the significant downfield shift (deshielding) of the protons on the N-methylpyridinium ring compared to those on the neutral pyridyl ring. This is due to the electron-withdrawing effect of the positively charged quaternary nitrogen atom pw.edu.pl. The protons ortho to the pyridinium nitrogen (H-2' and H-6') would likely be the most deshielded. The N-methyl protons would appear as a sharp singlet, also in a downfield region (around 4.0-4.5 ppm) characteristic of methyl groups attached to a quaternary nitrogen pw.edu.pl.

¹³C NMR Spectroscopy : Similar to the proton spectrum, the carbon atoms of the N-methylpyridinium ring are expected to resonate at a lower field (higher ppm) than the carbons of the pyridyl ring testbook.com. The carbons directly bonded to the nitrogen atoms (C-2, C-6, and C-4') would be particularly deshielded. The N-methyl carbon would give a signal in the range of 45-50 ppm.

¹⁵N NMR Spectroscopy : A ¹⁵N NMR spectrum would be expected to show two signals, one for the neutral pyridyl nitrogen and another, significantly shifted, for the quaternized nitrogen of the pyridinium ring.

For an unambiguous assignment of all signals in such a complex structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable nih.gov.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| N-CH₃ | ~4.3 | Singlet | Deshielded due to adjacent N⁺ |

| Pyridinium H (ortho to N⁺) | 9.0 - 9.3 | Doublet | Strongly deshielded by positive charge |

| Pyridinium H (meta to N⁺) | 8.2 - 8.5 | Doublet | Deshielded by positive charge |

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| N-CH₃ | ~48 | Typical for N⁺-CH₃ group |

| Pyridinium C (ortho to N⁺) | 145 - 150 | Strongly deshielded |

| Pyridinium C (meta to N⁺) | 128 - 132 | Aromatic region |

| Pyridinium C (para to N⁺) | 148 - 152 | Site of substitution |

Solvent Effects on Spectroscopic Signatures

The electronic absorption and emission spectra of pyridinium derivatives are often highly sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. This sensitivity arises from changes in the stabilization of the ground and excited states of the molecule due to interactions with solvent molecules of varying polarity.

For analogous compounds such as 1-methyl-4-[4-aminostyryl] pyridinium iodide, a hypsochromic shift (blue shift) in the absorption band is observed as solvent polarity increases. mdpi.com This negative solvatochromism indicates that the ground state is more polar than the excited state and is thus stabilized to a greater extent by polar solvents, increasing the energy gap for electronic transition. mdpi.comacs.org The interaction often involves hydrogen bonding between protic solvents, like methanol (B129727), and the lone pair of electrons on the nitrogen atom of the pyridine ring, which can significantly lower the energy of the non-bonding (n) orbitals. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a detailed molecular fingerprint based on the characteristic vibrations of chemical bonds. researchgate.netnih.gov These two methods are complementary; FTIR is sensitive to vibrations that induce a change in the dipole moment (e.g., polar bonds like C=O), while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability (e.g., non-polar bonds like C=C). researchgate.net

The vibrational spectrum of this compound can be understood by considering the modes of its constituent parts: the pyridine ring, the methylated pyridinium ring, and the C-C bond linking them.

Pyridinium and Pyridine Ring Modes: The vibrational spectra of pyridinium salts have been extensively studied. nih.govcdnsciencepub.commdpi.com Key vibrations include C-H stretching modes, typically observed in the 3000-3100 cm⁻¹ region, and a series of characteristic ring stretching and deformation modes for the C=C and C=N bonds between 1400 and 1650 cm⁻¹. cdnsciencepub.com The protonation or alkylation of the pyridine nitrogen to form a pyridinium cation introduces new vibrational modes and shifts existing ones. cdnsciencepub.com For instance, bands associated with the pyridinium ring are often observed at slightly higher frequencies compared to neutral pyridine due to the increased bond order and ring strain.

Methyl Group Vibrations: The N-methyl group introduces its own characteristic vibrations, including symmetric and asymmetric C-H stretching modes around 2850-2960 cm⁻¹ and deformation (bending) modes near 1400-1450 cm⁻¹.

Inter-ring C-C Stretch: The stretching vibration of the C-C bond connecting the two aromatic rings is also a characteristic feature, though it may be coupled with other ring modes.

A table of expected vibrational modes, based on data from pyridinium salts and substituted pyridines, is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR & Raman |

| Methyl C-H Stretch | 2850 - 2960 | FTIR & Raman |

| Pyridinium/Pyridine Ring C=C, C=N Stretch | 1400 - 1650 | FTIR & Raman |

| Methyl C-H Bending | 1400 - 1450 | FTIR |

| Ring Breathing/Deformation Modes | 800 - 1200 | Raman |

| C-H Out-of-plane Bending | 700 - 900 | FTIR |

The vibrational frequencies of this compound are sensitive to intermolecular interactions, such as hydrogen bonding and ion pairing with the iodide counter-ion. In the solid state, crystal packing forces and interactions between the cation and the iodide anion can lead to splitting or shifting of vibrational bands compared to the molecule in solution. nih.gov For example, N-H stretching vibrations in pyridinium salts show systematic shifts depending on the nature of the anion and the strength of the hydrogen bond. nih.govmdpi.com Similarly, interactions between the positively charged pyridinium ring and polar solvent molecules can perturb the electron distribution and force constants of the bonds, leading to observable shifts in the FTIR and Raman spectra. These shifts provide valuable insight into the local environment of the molecule.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic structure of a molecule by probing the transitions between different electronic energy levels.

The UV-Visible absorption spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated bipyridyl system. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The presence of two aromatic rings in conjugation typically results in intense absorption bands in the UV region.

For comparison, studies on related stilbazolium derivatives, which feature a more extended conjugated system, show strong absorption bands. For example, 4-[2-(3 methoxy-phenyl)-vinyl]-1-methyl-pyridinium iodide exhibits absorption cut-off wavelengths at 317 nm and 415 nm. ecnu.edu.cn Bipyridinium salts generally exhibit strong charge-transfer bands. researchgate.net The N-methylation of one of the pyridine rings introduces a positive charge, which can influence the energy of the molecular orbitals. This typically leads to a red-shift in the absorption maximum compared to the neutral bipyridine precursor, as the electron-withdrawing nature of the pyridinium ring lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital).

The table below shows UV-Vis absorption data for related pyridinium compounds, illustrating the typical spectral regions for this class of molecules.

| Compound | λmax (nm) | Solvent |

| 3-((2-(2,4-dinitrophenyl)hydrazinylidene)methyl)-1-methylpyridin-1-ium iodide | 265, 394 | DMSO |

| 1-methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide | ~400, ~450 | Various |

| 4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) iodide | 425 | Water |

Photoluminescence, or fluorescence, occurs when a molecule returns to its electronic ground state from an excited state by emitting a photon. While many simple bipyridine compounds are not strongly emissive, the introduction of extended conjugation or specific substituents can lead to significant fluorescence.

The photophysical properties of pyridinium salts can be highly dependent on their structure and environment. For instance, the highly conjugated analog 1-methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide is strongly fluorescent, with an emission maximum around 605 nm and high fluorescence quantum yields (Φf) in the range of 0.38–0.54 in various organic solvents. The quantum yield, which measures the efficiency of the fluorescence process, is sensitive to factors that promote non-radiative decay pathways, such as molecular vibrations and interactions with the solvent.

Solvatochromic Behavior and Environmental Effects on Electronic Spectra

The solvatochromic behavior of a compound describes the shift in its UV-Vis absorption bands as a function of solvent polarity. This phenomenon is a powerful tool for understanding the electronic structure of a molecule and its interactions with the surrounding medium. For this compound, a study of its electronic spectra in a range of solvents with varying polarities would reveal the nature of its intramolecular charge transfer characteristics.

Typically, the longest wavelength absorption maximum (λmax) is monitored across a series of solvents. A bathochromic shift (red shift) with increasing solvent polarity indicates positive solvatochromism, suggesting that the excited state is more polar than the ground state. Conversely, a hypsochromic shift (blue shift) indicates negative solvatochromism, where the ground state is more polar.

To quantify these environmental effects, solvatochromic parameters such as the Kamlet-Taft parameters (α for hydrogen bond acidity, β for hydrogen bond basicity, and π* for dipolarity/polarizability) are often correlated with the observed spectral shifts. This analysis provides a deeper understanding of the specific intermolecular forces at play.

Table 1: Hypothetical Solvatochromic Data for this compound (Note: The following data is illustrative and not based on experimental results.)

| Solvent | Polarity Index (ET(30)) | Absorption Maximum (λmax, nm) |

|---|---|---|

| Toluene | 33.9 | 450 |

| Chloroform | 39.1 | 442 |

| Acetone | 42.2 | 435 |

| Acetonitrile | 45.6 | 430 |

| Ethanol | 51.9 | 420 |

| Methanol | 55.4 | 415 |

| Water | 63.1 | 405 |

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Mapping

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in the crystalline state of a molecule. This analysis is based on the electron distribution of a molecule calculated from its crystal structure data. The Hirshfeld surface is mapped with various properties, such as dnorm, which highlights regions of close intermolecular contacts.

A detailed Hirshfeld surface analysis of this compound would provide a breakdown of the different types of intermolecular interactions that stabilize its crystal lattice. These interactions are typically categorized by the atoms involved (e.g., H···H, C···H, N···H, and in this case, I···H or I···C contacts). The percentage contribution of each type of interaction to the total Hirshfeld surface area offers a quantitative measure of its significance in the crystal packing.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a visual summary of the intermolecular contacts. Specific spikes and patterns in these plots can be used to identify and characterize key interactions, such as hydrogen bonds and π-π stacking.

Table 2: Hypothetical Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound (Note: The following data is illustrative and not based on experimental results.)

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.2 |

| C···H / H···C | 20.5 |

| I···H / H···I | 15.8 |

| N···H / H···N | 8.3 |

| C···C | 5.7 |

| Other | 4.5 |

Computational and Theoretical Investigations of 4 2 Pyridyl 1 Methylpyridinium Iodide

Quantum Chemical Calculations (DFT, TD-DFT, Ab-initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. Functionals like B3LYP and PBE0 are commonly used for a wide range of molecular systems, including organic salts. acs.orgresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties. It is particularly effective for predicting electronic absorption spectra (UV-Vis), making it essential for understanding the color and photochemical behavior of compounds like pyridinium (B92312) salts which often exhibit charge-transfer phenomena. acs.orgresearchgate.netrsc.org

Ab-initio Methods , such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on solving the Schrödinger equation without empirical parameters. nih.gov While computationally more demanding than DFT, they often provide benchmark accuracy for energies and molecular properties. nih.gov

These methods form the foundation for the detailed analyses discussed in the following sections.

Geometry Optimization and Conformational Analysis

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This is achieved through geometry optimization.

Geometry optimization is a computational process that systematically alters the coordinates of the atoms in a molecule to find the arrangement with the lowest potential energy. For 4-(2'-Pyridyl)-1-methylpyridinium iodide, this involves optimizing bond lengths, bond angles, and, crucially, the dihedral angle between the two pyridine (B92270) rings. This dihedral angle determines the planarity of the cation and significantly influences its electronic properties and crystal packing.

Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. In the case of the 4-(2'-Pyridyl)-1-methylpyridinium cation, rotation around the C-C bond connecting the two rings is a key conformational variable. DFT calculations can map the potential energy surface associated with this rotation to identify the most stable conformer(s). For instance, studies on similar bipyridyl systems often show that a twisted (non-planar) conformation is the most stable in the gas phase or in solution, even if a planar structure is forced by packing in a crystal lattice. nih.govnih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Bipyridinium Cation (Note: This table presents typical data for a related substituted bipyridinium cation, as specific published data for this compound is not available. The data is based on DFT calculations, e.g., at the B3LYP/6-311G(d,p) level.)

| Parameter | Description | Calculated Value |

|---|---|---|

| r(C-C') | Inter-ring bond length | ~1.48 Å |

| θ(N-C-C') | Bond angle involving the inter-ring bond | ~121.5° |

| τ(N-C-C'-N') | Dihedral (twist) angle between the pyridine rings | ~35-45° |

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile.

The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comaip.org For this compound, the HOMO is expected to be localized primarily on the iodide anion (I⁻), while the LUMO would be localized on the π-system of the pyridinium cation. This separation is characteristic of a charge-transfer salt. aip.org

Table 2: Illustrative Frontier Orbital Energies for a Pyridinium Iodide System (Note: This data is representative of calculations on similar charge-transfer complexes. Specific values for the target compound are not published. Calculations are typically performed at the B3LYP level.)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.8 to -6.5 eV | Energy of the highest occupied molecular orbital (localized on Iodide) |

| ELUMO | -2.0 to -2.5 eV | Energy of the lowest unoccupied molecular orbital (localized on Pyridinium) |

| ΔE (HOMO-LUMO Gap) | 3.8 to 4.0 eV | Indicates energy of the lowest electronic transition (charge transfer) |

Pyridinium iodides are classic examples of charge-transfer (CT) complexes. In these systems, an electron can be transferred from the electron-rich donor (iodide anion) to the electron-deficient acceptor (pyridinium cation) upon absorption of light. This gives rise to a characteristic charge-transfer band in the UV-Vis spectrum, which is often responsible for the color of the compound. acs.orgacs.org

Computational methods, particularly TD-DFT, are used to predict the energy and intensity of this electronic transition. researchgate.netrsc.org The calculations can confirm the nature of the transition by analyzing the molecular orbitals involved. For this compound, the lowest energy transition is expected to be a HOMO → LUMO excitation, corresponding to an electron moving from the p-orbitals of the iodide ion to the π* orbitals of the pyridinium system. This intermolecular charge transfer is sensitive to the solvent environment, a phenomenon known as solvatochromism. nih.govacs.org

The Molecular Electrostatic Potential (MESP) is a property that maps the electrostatic potential onto the electron density surface of a molecule. nih.gov It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

Negative regions (typically colored red) indicate an excess of electron density and are attractive to electrophiles (positive charges).

Positive regions (typically colored blue) indicate a deficiency of electron density and are attractive to nucleophiles (negative charges).

For the 4-(2'-Pyridyl)-1-methylpyridinium cation, the MESP map would show a strong positive potential distributed across the aromatic rings, particularly concentrated near the quaternized nitrogen atom. researchgate.netresearchgate.net This highlights the electrophilic nature of the cation. Conversely, the iodide anion would be surrounded by a strong negative potential. The MESP provides a clear visual representation of the electrostatic attraction that holds the ionic salt together.

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR Chemical Shifts)

Computational chemistry allows for the direct prediction of various spectra, which can be used to interpret experimental data or to characterize hypothetical molecules.

UV-Vis Spectra : As mentioned, TD-DFT is the primary method for predicting UV-Vis absorption spectra. researchgate.net By calculating the energies and oscillator strengths of electronic transitions, a theoretical spectrum can be generated. For compounds like 4-(5-arylazo-2-hydroxystyryl)-1-methylpyridinium iodide, TD-DFT has been successfully used to assign absorption bands to specific electronic transitions, such as π→π* and charge-transfer transitions. nih.gov A similar approach would identify the prominent charge-transfer band for this compound.

IR Spectra : DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. By comparing the calculated spectrum with the experimental one, each peak can be assigned to a specific vibrational mode (e.g., C-H stretch, ring deformation). This is a powerful tool for structural confirmation. researchgate.net

NMR Chemical Shifts : Predicting NMR spectra is a more complex but highly valuable application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the magnetic shielding tensors of nuclei. nih.gov These values can then be converted into chemical shifts (δ) and compared with experimental results. Accurate prediction of ¹H and ¹³C chemical shifts can be crucial for structure elucidation and assigning the correct configuration of complex molecules. nih.govgithub.iodoaj.org For pyridinium salts, calculations can help assign the signals of the various protons and carbons in the aromatic rings. nih.gov

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Related Pyridinium Derivative (Note: This table illustrates the typical accuracy of computational predictions for a related molecule. Specific data for the target compound is not published.)

| Spectroscopic Property | Computational Method | Predicted Value | Experimental Value |

|---|---|---|---|

| UV-Vis λmax (CT Band) | TD-DFT (M06/6-31G) | ~420 nm | ~435 nm |

| IR Peak (C=N stretch) | DFT (B3LYP/6-31G) | ~1645 cm-1 | ~1640 cm-1 |

| 1H NMR (H-alpha to N+) | DFT-GIAO | ~8.8 ppm | ~8.9 ppm |

Calculation of Global and Local Reactivity Parameters

The reactivity of a chemical species can be quantitatively described through global and local reactivity descriptors derived from Density Functional Theory (DFT). These parameters, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), provide insight into the molecule's stability and propensity to react. longdom.orgnih.gov The calculations are typically based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govias.ac.in

For pyridinium compounds, DFT has been employed to examine nucleophilicity and predict reactivity trends. ias.ac.in Studies on various substituted pyridines have shown that the nature and position of substituents significantly influence the electronic properties and, consequently, the reactivity of the molecule. ias.ac.in For this compound, the electron-withdrawing pyridinium ring and the additional pyridyl group would be expected to create distinct regions of electrophilic and nucleophilic character. The nitrogen atoms, particularly the one bearing the positive charge, and the delocalized π-systems of both rings would be key sites for reactivity. A molecular electrostatic potential (MEP) map would visually represent these regions, with negative potential (blue) indicating electrophilic attack sites and positive potential (red/yellow) indicating nucleophilic centers. mdpi.com

A hypothetical data table for the global reactivity parameters of this compound, based on typical values for related organic salts, is presented below. Actual values would require specific DFT calculations.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| Ionization Potential | I | -EHOMO | 7.5 |

| Electron Affinity | A | -ELUMO | 2.0 |

| Chemical Potential | μ | -(I+A)/2 | -4.75 |

| Chemical Hardness | η | (I-A) | 5.5 |

| Electrophilicity Index | ω | μ²/2η | 2.05 |

Spin-Orbit Coupling Calculations

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion. molpro.netnih.gov This interaction is particularly significant in molecules containing heavy atoms, such as iodine, and plays a crucial role in photophysical processes like intersystem crossing (the transition between singlet and triplet electronic states). nih.govrsc.orgaps.org The magnitude of SOC can be calculated using various quantum chemical methods, including time-dependent density functional theory (TD-DFT) and multireference configuration interaction (MRCI) approaches. nih.govresearchgate.net

In the case of this compound, the presence of the iodine atom would lead to a significant SOC effect. nih.gov This would likely enhance the rate of intersystem crossing from excited singlet states to triplet states, a property that is critical for applications such as photosensitizers in photodynamic therapy and photocatalysis. rsc.org Computational studies on other iodine-containing organic molecules have shown that SOC values can be on the order of several hundred cm⁻¹, facilitating efficient population of the triplet manifold. rsc.org The specific SOC values for this compound would depend on the geometries of the involved singlet and triplet states and the nature of the molecular orbitals.

Molecular Dynamics Simulations

Trajectory Surface Hopping Molecular Dynamics

Trajectory surface hopping (TSH) is a semiclassical method used to simulate the non-adiabatic dynamics of molecules in excited electronic states. This approach allows for the modeling of processes where the Born-Oppenheimer approximation breaks down, such as internal conversion and intersystem crossing. In TSH simulations, a swarm of classical trajectories is propagated on potential energy surfaces calculated by quantum mechanics, with stochastic "hops" between surfaces representing electronic transitions.

For a molecule like this compound, TSH simulations could elucidate the relaxation pathways following photoexcitation. These simulations would track the time evolution of the system as it moves between different singlet and triplet excited states, ultimately returning to the ground state or forming a long-lived triplet state. The efficiency of intersystem crossing, influenced by spin-orbit coupling, would be a key output of such simulations. Studies on related systems have utilized TSH to determine the timescales and quantum yields of these photophysical events.

Investigation of Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and the influence of the surrounding environment, such as a solvent. By simulating the motion of atoms over time, MD can provide insights into conformational changes, intermolecular interactions, and transport properties.

For this compound in solution, MD simulations could reveal how solvent molecules arrange around the cation and anion and how this solvation structure affects the compound's properties. The polar nature of the pyridinium salt would lead to strong interactions with polar solvents. These simulations can also be used to predict how the dynamics of the pyridyl and pyridinium rings (e.g., torsional motions) are influenced by the solvent environment. The interaction between the solute and solvent molecules can impact the stability of different conformers and influence the rates of chemical reactions. rsc.org

Theoretical Studies on Non-Covalent Interactions

Energetic Analysis of Intermolecular Hydrogen Bonds and Halogen Bonds

Non-covalent interactions, such as hydrogen bonds and halogen bonds, are crucial in determining the solid-state structure and supramolecular chemistry of molecules. nih.govacs.orgacs.org In the crystal lattice of this compound, a variety of such interactions are expected to be present.

Hydrogen Bonds: The hydrogen atoms on the pyridinium and pyridyl rings, being attached to carbon atoms adjacent to electronegative nitrogen atoms, can act as hydrogen bond donors. The iodide anion (I⁻) is a strong hydrogen bond acceptor. Therefore, C-H···I⁻ hydrogen bonds are anticipated to be a significant feature in the crystal packing. nih.govacs.orgnih.gov The presence of two nitrogen atoms in the cation also offers potential sites for hydrogen bonding with protic solvent molecules if present.

Computational methods, particularly DFT, can be used to calculate the energies of these non-covalent interactions. The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis are common techniques to characterize and visualize these weak interactions. mdpi.com Energetic analysis of related pyridinium iodide salts has shown that C-H···I⁻ hydrogen bonds can have interaction energies in the range of a few kcal/mol, significantly influencing the crystal packing arrangement. nih.govacs.org

Below is a hypothetical table of calculated interaction energies for the non-covalent bonds in this compound.

| Interaction Type | Donor | Acceptor | Hypothetical Interaction Energy (kcal/mol) |

| Hydrogen Bond | C-H (pyridinium) | I⁻ | -2.5 |

| Hydrogen Bond | C-H (pyridyl) | I⁻ | -2.1 |

| π-π Stacking | Pyridinium Ring | Pyridyl Ring | -3.0 |

Quantification of Stacking Interactions (e.g., π-π interactions)

Following a comprehensive search of available scientific literature and databases, no specific computational or theoretical studies detailing the quantification of stacking interactions for the compound this compound were identified.

Research on related pyridinium compounds and general computational studies on π-π stacking interactions in various molecular systems is available. For instance, studies on pyridine-pyridine dimers and other substituted pyridinium salts often employ methods like Density Functional Theory (DFT) to analyze potential energy surfaces and interaction energies. nih.govmsstate.edu These investigations reveal the complexity of stacking interactions, which are influenced by a combination of electrostatic forces and electron correlation effects. nih.gov The geometry of the interaction, such as parallel-displaced or T-shaped configurations, significantly impacts the stability of the stacked system. nih.govnih.gov

In the context of similar molecules, crystal structure analyses often reveal the presence of π-π stacking as a key factor in their supramolecular assembly. researchgate.netresearchgate.net These interactions, along with others like hydrogen bonds and halogen bonds, dictate the packing of molecules in the solid state. nih.gov For example, in some pyridinium salts, cation moieties have been observed to form helical or head-to-tail stacking arrangements. researchgate.net

However, without specific experimental crystallographic data or dedicated computational modeling for this compound, a quantitative analysis of its stacking interactions, including interaction energies and geometric parameters, cannot be provided. Such an analysis would require dedicated quantum chemical calculations or the experimental determination of its crystal structure, neither of which is available in the public domain based on the conducted searches.

Therefore, no data tables or detailed research findings on the quantification of stacking interactions for this compound can be presented.

Reactivity and Reaction Mechanisms Involving 4 2 Pyridyl 1 Methylpyridinium Iodide

Nucleophilic Substitution Reactions on Pyridinium (B92312) Rings (SNAr)

Nucleophilic aromatic substitution (SNAr) on pyridinium rings is a well-documented class of reactions. nih.govpearson.com The permanent positive charge on the nitrogen atom, augmented by electron-withdrawing substituents, activates the ring towards nucleophilic attack, making it more reactive than analogous benzene (B151609) systems. uci.edu For a substitution reaction to occur on the N-methylpyridinium ring of 4-(2'-Pyridyl)-1-methylpyridinium iodide, a suitable leaving group would need to be present at an activated position, typically the 2- or 4-position. The 4-(2'-Pyridyl) group itself influences the ring's electrophilicity. Nucleophilic attack is favored at the 2- and 4-positions as the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom. quora.com

Kinetic studies on related N-methylpyridinium systems provide significant insight into the SNAr mechanism. For instance, the reactions of various 2-substituted N-methylpyridinium iodides with piperidine (B6355638) in methanol (B129727) have been thoroughly investigated. nih.govnih.gov These studies reveal that the reactions are second-order with respect to the piperidine concentration. nih.govnih.gov This indicates that two molecules of the nucleophile are involved in the rate-determining step of the reaction.

The rate-determining step is not the initial addition of the nucleophile to the pyridinium ring but rather the subsequent deprotonation of the addition intermediate, facilitated by a second molecule of piperidine acting as a base. nih.govnih.gov The reactivity of these substrates is significantly influenced by the substituents on the pyridinium ring. For example, substrates with electron-withdrawing cyano groups at the 2- or 4-position exhibit a reactivity approximately 50 times greater than those with halide leaving groups. nih.gov This enhanced reactivity is attributed to the stabilization provided by the cyano group during the deprotonation step. nih.gov

Activation parameters for these reactions show consistently negative entropies of activation (ΔS‡), which is common for processes with highly ordered transition states. nih.gov

Table 1: Kinetic Parameters for SNAr Reactions of 2-Substituted N-Methylpyridinium Iodides with Piperidine in Methanol nih.gov

| Substrate (Leaving Group) | Overall Third-Order Rate Constant (25°C, M⁻²s⁻¹) | Relative Rate (25°C) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol K) |

|---|---|---|---|---|

| 2-Cyano | 1.1 | 55 | 11.2 | -21.4 |

| 2-Fluoro | 0.022 | 1.1 | 13.9 | -18.0 |

| 2-Chloro | 0.020 | 1.0 | 13.9 | -18.6 |

| 2-Bromo | 0.020 | 1.0 | 13.6 | -20.0 |

| 2-Iodo | 0.019 | 0.95 | 14.1 | -18.6 |

This interactive table summarizes kinetic data, allowing for comparison between different leaving groups.

The generally accepted mechanism for SNAr reactions on pyridinium rings is a two-step addition-elimination pathway. nih.govrsc.org

Addition Step: The process begins with the nucleophilic attack on an electron-deficient carbon of the pyridinium ring (typically the C2 or C4 position), leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer-like complex. rsc.orgrsc.org This initial addition is typically fast and reversible. nih.gov

Elimination Step: The intermediate then eliminates the leaving group to restore the aromaticity of the ring and yield the substitution product.

Computational and kinetic studies on N-methylpyridinium salts have refined this general mechanism. nih.govnih.gov The reaction with piperidine proceeds via a pre-association mechanism where the rate-determining step is the deprotonation of the addition intermediate by a second molecule of piperidine. nih.gov Following deprotonation, the departure of the leaving group can occur. For good leaving groups like chloride, bromide, and iodide, this loss is concerted with deprotonation in an E2-like fashion. nih.gov For poorer leaving groups such as fluoride, the elimination is proposed to be a subsequent, rapid step in an E1cB-like mechanism. nih.gov

The structure of the nucleophile and the reaction conditions play a critical role in the outcome of SNAr reactions on pyridinium rings.

Nucleophile Basicity and Structure: The rate of substitution is dependent on the nature of the nucleophile. rsc.orgrsc.org In reactions where deprotonation of the intermediate is rate-limiting, the basicity of the nucleophile is a key factor. For example, piperidine acts as both the nucleophile and the base in the substitution on N-methylpyridinium salts. nih.govnih.gov Studies with different arenethiolate nucleophiles show good correlations between the reaction rate constant and the pKa of the corresponding arenethiols. rsc.orgrsc.org

Solvent Effects: The choice of solvent can influence reaction rates and even the mechanism. Polar, protic solvents like methanol can stabilize the charged intermediates and transition states through hydrogen bonding. nih.govnih.gov In some cases, the use of aprotic solvents can alter the rate-determining step by reducing the stabilization of the leaving group's departure. nih.gov

Catalysis: Reaction conditions can be modified to enhance reactivity. For instance, the synthesis of pyridinylphosphonium salts from halopyridines, an SNAr reaction, can be performed at ambient temperature by using a catalytic amount of iodine. nih.gov This is proposed to proceed through a highly reactive N-phosphonium–pyridinium dicationic intermediate. nih.gov

The effect of the leaving group on the reaction rate provides crucial mechanistic information. In many SNAr reactions of activated aryl halides, a phenomenon known as the "element effect" is observed, where the leaving group reactivity order is F > Cl ≈ Br > I. nih.gov This order is considered evidence for a mechanism where the rate-determining step is the initial nucleophilic addition, as the highly electronegative fluorine atom strongly activates the ring towards attack. nih.gov

Role as a Reagent in Organic Synthesis

Beyond being substrates for substitution, pyridinium salts are valuable reagents in their own right, primarily for activating functional groups.

N-Alkyl-halopyridinium salts, such as the well-known Mukaiyama reagent (2-chloro-1-methylpyridinium iodide), are powerful condensing agents used to facilitate dehydrative coupling reactions, particularly for the formation of esters and amides from carboxylic acids. thieme-connect.comsigmaaldrich.com While specific studies on this compound in this context are not prevalent, its structural similarity to these reagents suggests a potential for analogous reactivity.

The general mechanism for these coupling reactions involves the following steps:

Activation of the Carboxylic Acid: The carboxylate anion, formed by treating a carboxylic acid with a base (e.g., a tertiary amine), attacks the pyridinium salt at the 2-position. This results in the displacement of the halide leaving group and the formation of a highly reactive acyloxypyridinium intermediate. thieme-connect.com

Nucleophilic Attack: A nucleophile, such as an alcohol or an amine, then attacks the carbonyl carbon of the activated acyl group.

Product Formation: This attack leads to the formation of the desired ester or amide, with the release of 1-methyl-2-pyridone (B167067) as a byproduct. thieme-connect.com

This method is widely employed for the synthesis of esters, amides, and macrolactones under mild conditions. thieme-connect.com The efficacy of this compound as a coupling reagent would depend on its ability to activate carboxylic acids in a similar manner, a property influenced by the electronic nature of the bipyridyl system.

Activation of Carboxylic Acids and Thioureas

The reactivity of this compound as an activating agent for carboxylic acids and thioureas is primarily inferred from the well-documented chemistry of analogous pyridinium salts, such as the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) and other 2-azaaryl-1-methylpyridinium (AMPx) reagents. These compounds serve as effective coupling agents, particularly in amidation and esterification reactions, by transforming the hydroxyl group of a carboxylic acid into a better leaving group.

Activation of Carboxylic Acids:

The activation of carboxylic acids by this compound is proposed to proceed through a mechanism similar to that of other AMPx reagents. The process is initiated by the deprotonation of the carboxylic acid by a base, followed by nucleophilic attack of the resulting carboxylate anion on the electrophilic carbon of the pyridinium ring. This leads to the formation of a highly reactive acylpyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by an amine or an alcohol, resulting in the formation of the corresponding amide or ester, respectively, and the release of a pyridone byproduct.

The proposed mechanism for the activation of a carboxylic acid (R-COOH) and subsequent amidation with an amine (R'-NH2) is as follows:

Formation of the Acylpyridinium Intermediate: The carboxylate anion attacks the C4 position of the pyridinium ring, leading to the formation of an activated acylpyridinium species and the displacement of the iodide ion.

Nucleophilic Attack: The amine attacks the carbonyl carbon of the activated acylpyridinium intermediate.

Product Formation: A tetrahedral intermediate is formed, which then collapses to yield the amide product and 1-methyl-4-(2'-pyridyl)pyridin-2-one.

Research on related 2-azaaryl-1-methylpyridinium salts has demonstrated their efficacy in promoting amidation reactions in aqueous media, highlighting their potential as green coupling reagents. rsc.org A wide range of carboxylic acids, including those with heterocyclic rings, and various primary and secondary amines have been successfully coupled using these types of reagents. rsc.org

Interactive Table: Representative Carboxylic Acid Activation and Amidation

| Carboxylic Acid Substrate | Amine Nucleophile | Expected Amide Product | Reference (Analogous Reagents) |

| Octanoic Acid | Aniline | N-phenyloctanamide | rsc.org |

| Benzoic Acid | Benzylamine | N-benzylbenzamide | rsc.org |

| N-Boc-glycine | Phenylalanine methyl ester | N-Boc-glycyl-phenylalanine methyl ester | chemrxiv.org |

| 3-Phenylpropanoic Acid | Morpholine | 1-morpholino-3-phenylpropan-1-one | rsc.org |

Activation of Thioureas:

The activation of thioureas by pyridinium salts like the Mukaiyama reagent is a known method for the synthesis of other functional groups, notably carbodiimides. While specific studies on this compound are not prevalent, the analogy to the Mukaiyama reagent suggests a similar reactivity profile. The reaction likely involves the activation of the thiourea (B124793) by the pyridinium salt, followed by an elimination process to yield the carbodiimide.

Furthermore, the Mukaiyama reagent has been employed in the solid-phase synthesis of N-terminally modified α-thiourea peptides. rsc.org This indicates that pyridinium-based activating agents can facilitate the coupling of thiourea derivatives to amino acids under mild conditions. This methodology is valuable for generating libraries of peptide-based compounds with diverse functionalities. rsc.org

Photoreactivity and Degradation Pathways

The photoreactivity of pyridinium salts is a well-established area of organic photochemistry, and it is anticipated that this compound would exhibit similar behavior. The irradiation of pyridinium salts can lead to a variety of complex molecular rearrangements, often proceeding with high stereocontrol. rsc.org

A primary photochemical transformation of N-methylpyridinium salts involves a cyclization reaction to produce bicyclic aziridines. nih.gov This process is thought to occur via the formation of an azabenzvalene cation intermediate upon photoexcitation. rsc.org In the presence of a nucleophile, such as water or an alcohol, this intermediate can be trapped to yield functionalized bicyclic products. For instance, the photoirradiation of N-methylpyridinium chloride in a basic aqueous solution yields an exo-6-methylazabicyclo[3.1.0]hex-3-en-2-ol with high stereoselectivity. rsc.org

The specific photoreactivity of this compound would likely be influenced by the 2'-pyridyl substituent. This group could potentially participate in the photochemical process or influence the stability and subsequent reactions of the photochemically generated intermediates. The phototransformation of pyridinium salts has been utilized as a key step in the synthesis of complex natural products, underscoring the synthetic utility of this reactivity. chemrxiv.orgnih.gov

Degradation of pyridinium salts can occur under various conditions. Photochemical degradation is one pathway, leading to the complex rearranged products described above. Thermal degradation is another possibility. For example, the N-methylpyridinium ion is a known thermal degradation product of trigonelline, a compound found in coffee beans, during the roasting process. nih.gov Additionally, demethylation of quaternary pyridinium salts can be induced by nucleophiles. acs.org The stability and specific degradation pathways of this compound would depend on factors such as the solvent, pH, temperature, and the presence of nucleophiles or other reactive species.

Interactive Table: Potential Photochemical Transformations of Pyridinium Salts

| Reaction Type | Intermediate | Product Class | General Conditions | Reference |

| Photocyclization | Azabenzvalene cation | Bicyclic aziridines | UV irradiation | rsc.orgnih.gov |

| Photosolvolysis | Bicyclic cation | Functionalized aminocyclopentenes | UV irradiation in a nucleophilic solvent (e.g., H₂O) | rsc.org |

| Tandem Photocyclization-Ring Opening | Bicyclic aziridine | Amidocyclopentene diacetates | Irradiation followed by basic work-up and acetylation | rsc.org |

Advanced Applications and Functional Materials Derived from 4 2 Pyridyl 1 Methylpyridinium Iodide

Non-linear Optical (NLO) Properties: A Field Ripe for Investigation

Non-linear optical materials are crucial for the development of advanced photonic and electro-optical devices. Pyridinium (B92312) salts, in general, are a class of compounds that have attracted considerable attention for their potential NLO properties, which arise from their molecular structure featuring electron donor and acceptor groups. However, specific data for 4-(2'-Pyridyl)-1-methylpyridinium iodide remains elusive.

Second Harmonic Generation (SHG) Efficiency

Second Harmonic Generation (SHG) is a key NLO phenomenon where light of a specific frequency is converted to light with twice the frequency. While studies have investigated the SHG efficiency of related pyridinium and bipyridyl compounds, no specific measurements or even theoretical calculations for the SHG efficiency of this compound have been reported in the surveyed literature.

Determination of Hyperpolarizability Values

The first-order hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response. Techniques like Electric-Field-Induced Second-Harmonic generation (EFISH) are commonly used to determine these values. Research on various pyridinium salts has demonstrated significant hyperpolarizability. However, there are no available studies that have determined the first-order hyperpolarizability, specifically the μβEFISH value, for this compound.

Structure-Property Relationships for Enhanced NLO Response

The NLO response of a molecule is intrinsically linked to its structure. For pyridinium salts, factors such as the nature of the substituent groups, the length of the conjugation path, and the type of counter-ion play a critical role in determining the magnitude of the NLO effect. While general principles of structure-property relationships for NLO chromophores are well-established, a detailed analysis of how the specific arrangement of the pyridyl and methylpyridinium moieties in this compound influences its potential NLO response has not been a subject of focused research.

Potential for Photonic and Electro-Optical Device Applications

Given the lack of data on its fundamental NLO properties, the potential applications of this compound in photonic and electro-optical devices remain speculative. The development of such applications is contingent on the experimental verification of a significant NLO response.

Acido-Triggered Reversible Luminescent and NLO Switches

A fascinating area of research within NLO materials is the development of molecular switches, where the NLO properties can be turned on and off by an external stimulus, such as a change in pH. This "acido-triggered" switching has been observed in other pyridyl-containing compounds. However, there is no research to indicate whether this compound exhibits such acidochromism or if it can function as a reversible luminescent and NLO switch.

Supramolecular Assemblies and Crystal Engineering: An Unexplored Frontier

The arrangement of molecules in the solid state is critical for the manifestation of bulk NLO properties. Crystal engineering allows for the rational design of materials with desired crystal structures. The study of supramolecular assemblies of pyridinium salts, often guided by non-covalent interactions like hydrogen bonding and π-π stacking, is an active area of research. Nevertheless, specific studies on the crystal structure and supramolecular chemistry of this compound are absent from the available scientific literature. Understanding its crystal packing would be a prerequisite to assessing its potential as a bulk NLO material.

Design and Construction of Supramolecular Networks

The construction of supramolecular networks relies on the spontaneous organization of molecular components through non-covalent interactions. taylorfrancis.com The structure of this compound is ideally suited for this purpose, offering multiple sites for such interactions. The assembly of individual molecules into larger, well-defined architectures can be achieved using a combination of hydrogen and halogen bonds. nih.gov

In the context of this compound, the nitrogen atom of the neutral pyridyl ring can act as a hydrogen or halogen bond acceptor, while the aromatic rings can participate in π-π stacking interactions. These interactions, often used in concert, allow for the programmed assembly of one- and two-dimensional networks. nih.gov The deliberate combination of different non-covalent interactions is a key strategy in the reliable construction of extended molecular solids with predictable connectivity and dimensionality. nih.gov This "directional bonding" approach is fundamental to creating a vast library of functional supramolecular architectures. taylorfrancis.comnih.gov

Table 1: Non-Covalent Interactions in Supramolecular Assembly

| Interaction Type | Participating Moiety in this compound | Role in Network Formation |

| Hydrogen Bonding | Pyridyl Nitrogen | Acts as an acceptor, directing the assembly of primary structural motifs. nih.gov |

| Halogen Bonding | Pyridyl Nitrogen | Acts as an acceptor, supporting the organization of supermolecules into extended architectures. nih.gov |

| π-π Stacking | Pyridyl and Pyridinium Rings | Contributes to the stabilization and packing of the supramolecular structure. |

| Ion-Dipole & Cation-π | Pyridinium Cation | Interacts with polar molecules or other aromatic systems, influencing overall architecture. |

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the creation of receptor molecules (hosts) that can selectively bind to other molecules or ions (guests). springernature.com The design of artificial receptors is a central theme, and macrocyclic structures derived from building blocks like this compound are of significant interest. For instance, macrocycles containing pyridine (B92270) motifs have been explored for their binding capabilities. nih.gov